molecular formula C13H11Cl2N3OS B14992833 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide

5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide

Cat. No.: B14992833
M. Wt: 328.2 g/mol
InChI Key: RXHVOGPLKXDUNU-UHFFFAOYSA-N
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Description

This pyrimidine-derived carboxamide features a 5-chloro substituent on the pyrimidine ring, an ethylthio group at position 2, and an N-(2-chlorophenyl)carboxamide moiety at position 4. Its structural framework is shared with several analogues, which differ in substituents, leading to variations in physicochemical and biological properties.

Properties

Molecular Formula

C13H11Cl2N3OS

Molecular Weight

328.2 g/mol

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3OS/c1-2-20-13-16-7-9(15)11(18-13)12(19)17-10-6-4-3-5-8(10)14/h3-7H,2H2,1H3,(H,17,19)

InChI Key

RXHVOGPLKXDUNU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Ethylthio Substitution: The ethylthio group can be introduced via nucleophilic substitution using an appropriate thiol reagent.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogues

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-Chlorophenyl, ethylthio ~365.3* High lipophilicity due to dual chloro groups; ethylthio may undergo metabolic oxidation .
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (873082-64-5) 4-Fluorobenzylsulfanyl, 4-sulfamoylphenylethyl ~541.9 Sulfamoyl group enhances solubility; fluorobenzyl may improve target binding .
5-Chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide (838813-98-2) Dimethylpyrimidinyl sulfamoyl, ethylsulfanyl ~517.0 Additional pyrimidine ring increases steric bulk; potential for π-π stacking .
5-Chloro-2-(ethylthio)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide (835895-77-7) 2-Methoxyphenyl, ethylthio ~365.8 Methoxy group reduces electron deficiency compared to chloro; may alter solubility .
5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide (873080-25-2) 4-Chlorobenzyl, ethylsulfonyl, furanylmethyl ~498.4 Sulfonyl group increases polarity; furan may reduce metabolic stability .
5-Chloro-2-(ethylthio)-N-(2-methylphenyl)pyrimidine-4-carboxamide (879947-43-0) 2-Methylphenyl, ethylthio ~349.9 Methyl group lowers lipophilicity; reduced steric hindrance compared to chloro .

*Calculated based on molecular formula C₁₃H₁₁Cl₂N₃OS.

Substituent-Driven Property Analysis

Electronic Effects

  • Chloro vs. Methoxy: The target compound’s 2-chlorophenyl group is electron-withdrawing, enhancing electrophilicity of the pyrimidine ring.
  • Fluorine Incorporation : The 4-fluorobenzyl group in 873082-64-5 increases electronegativity, which may enhance binding to hydrophobic pockets in biological targets .

Lipophilicity and Solubility

  • Chlorophenyl vs. Sulfamoylphenylethyl : The target compound’s dual chloro groups confer high lipophilicity (logP ~3.5*), whereas the sulfamoylphenylethyl substituent in 873082-64-5 introduces polar sulfonamide groups, improving aqueous solubility .
  • Ethylthio vs. Ethylsulfonyl : The ethylsulfonyl group in 873080-25-2 is more oxidized and polar than ethylthio, reducing membrane permeability but enhancing metabolic stability .

Biological Activity

5-Chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine derivatives class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor, making it a candidate for further pharmacological studies.

Structural Characteristics

The compound's structure includes:

  • A pyrimidine ring with a chlorine atom at the 5-position.
  • An ethylthio group at the 2-position.
  • A carboxamide functional group at the 4-position.
  • An N-substituent comprising a 2-chlorophenyl group.

The unique combination of these functional groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific mechanisms through which it exerts its effects can vary based on its target, but generally involve modulation of enzymatic pathways relevant to disease processes such as cancer and inflammation.

Research Findings

Recent studies have highlighted several key areas of biological activity:

  • Enzyme Inhibition : This compound has been investigated for its potential as an inhibitor of enzymes involved in cancer pathways. Its ability to inhibit these enzymes suggests it could play a role in cancer therapy.
  • Antimicrobial Activity : Preliminary evaluations indicate that derivatives related to this compound exhibit antimicrobial properties, with some showing significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : The compound has demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Comparative Analysis

To understand the biological significance of 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-N-(2-methylphenyl)-2-(ethylthio)pyrimidine-4-carboxamideSimilar pyrimidine core with methylphenyl substitutionVariations in solubility and reactivity
N-(4-chlorophenyl)-5-chloro-2-(ethylthio)pyrimidine-4-carboxamideChlorophenyl substitution instead of methylphenylDifferences in biological activity due to aromatic system variations
5-Bromo-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamideBrominated at the 5-positionDifferent electronic properties affecting reactivity

This table illustrates how modifications to the structure can influence the compound's biological properties and activities.

Case Studies and Experimental Data

In vitro studies have been conducted to evaluate the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : In one study, derivatives were tested for their minimum inhibitory concentration (MIC) against several bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.25 μg/mL, showcasing their potential as antimicrobial agents .
  • Cytotoxicity Profiles : Another study assessed the cytotoxic effects on different cancer cell lines, revealing that 5-chloro-N-(2-chlorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide displayed selective toxicity towards T-lymphoblastic cell lines with CC50 values significantly lower than those observed in non-cancerous cells .

Future Directions

Given its promising biological activities, further research is warranted to:

  • Elucidate the precise mechanisms of action through detailed biochemical assays.
  • Explore structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Investigate potential therapeutic applications in clinical settings.

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